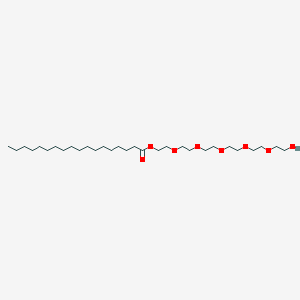

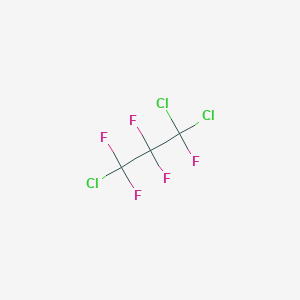

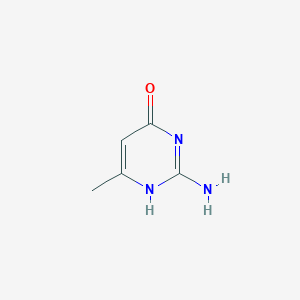

![molecular formula C8H8N4S B160945 5-[4-(Methylthio)phenyl]-1H-tetrazole CAS No. 138689-79-9](/img/structure/B160945.png)

5-[4-(Methylthio)phenyl]-1H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-[4-(Methylthio)phenyl]-1H-tetrazole” is a chemical compound with the CAS Number: 138689-79-9 . It has a molecular weight of 192.24 . The compound is solid in physical form .

Chemical Reactions Analysis

While specific chemical reactions involving “5-[4-(Methylthio)phenyl]-1H-tetrazole” are not detailed in the search results, related compounds have been involved in various reactions .Physical And Chemical Properties Analysis

“5-[4-(Methylthio)phenyl]-1H-tetrazole” is a solid compound . It has a molecular weight of 192.24 . More specific physical and chemical properties are not provided in the search results .科学的研究の応用

Molecular Structure and Docking Studies

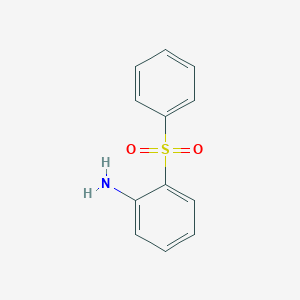

5-Substituted 1H-tetrazoles have been a subject of significant interest in scientific research due to their structural properties and potential applications. For example, studies involving molecular docking and X-ray structure determination have provided insight into the molecular structures of tetrazole derivatives, including their interaction with enzymes such as cyclooxygenase-2. These interactions are crucial for understanding the ligand-binding mechanisms and for designing inhibitors with therapeutic applications. Notable research includes the determination of the structure of 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole through X-ray crystallography, highlighting the planarity of the tetrazole ring and the consistent twist from the tetrazole plane exhibited by the aryl rings at the 1- and 5-positions of the compound (Al-Hourani et al., 2015).

Chemical Synthesis and Functionalization

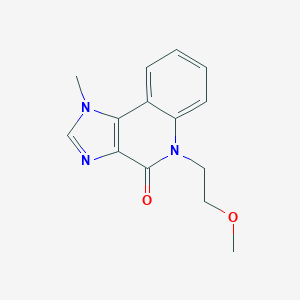

Tetrazoles are also explored for their synthetic utility, serving as precursors or intermediates in the synthesis of various heterocyclic compounds. The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles from 5-substituted 2-(alkynyl)tetrazoles through microwave-induced intramolecular nitrile-imine–alkyne 1,3-dipolar cycloaddition demonstrates the role of tetrazoles in facilitating cyclization reactions to produce novel heterocycles (Yoneyama et al., 2022). This method underscores the versatility of tetrazoles in synthetic organic chemistry, enabling the construction of complex molecules.

Liquid Crystal Synthesis

The development of novel liquid crystals incorporating tetrazole motifs illustrates the application of these compounds in materials science. New tetrazole derivatives exhibiting mesogenic behavior have been synthesized and characterized, revealing insights into the structure-property relationships that govern the liquid crystalline phase behavior of these materials (Tariq et al., 2013). Such studies are fundamental for advancing liquid crystal technology and for the design of new materials with tailored optical properties.

Medicinal Chemistry

In medicinal chemistry, tetrazoles are recognized for their role as bioisosteric replacements for carboxylic acids, contributing to the discovery and development of new therapeutic agents. Their inclusion in drug molecules can enhance pharmacokinetic properties, such as metabolic stability, without compromising the molecule's ability to interact with its biological target. The synthesis and pharmacological analysis of tetrazole derivatives, exploring their potential as angiotensin-converting enzyme inhibitors, anti-proliferative, and anti-inflammatory agents, exemplify the broad applicability of tetrazoles in drug discovery (Kamble et al., 2017).

特性

IUPAC Name |

5-(4-methylsulfanylphenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSCIIVDHYXBRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406415 |

Source

|

| Record name | 5-[4-(Methylthio)phenyl]-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Methylthio)phenyl]-1H-tetrazole | |

CAS RN |

138689-79-9 |

Source

|

| Record name | 5-[4-(Methylthio)phenyl]-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

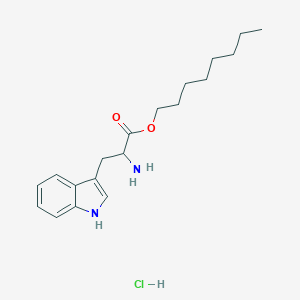

![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)